molecular formula C13H10N2 B8303040 2-Amino-6-(1-phenylethyn-2-yl)pyridine

2-Amino-6-(1-phenylethyn-2-yl)pyridine

Cat. No. B8303040
M. Wt: 194.23 g/mol
InChI Key: HYHYJWDOJNPEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(1-phenylethyn-2-yl)pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(1-phenylethyn-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(1-phenylethyn-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-6-(1-phenylethyn-2-yl)pyridine

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

6-(2-phenylethynyl)pyridin-2-amine

InChI

InChI=1S/C13H10N2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-8H,(H2,14,15)

InChI Key

HYHYJWDOJNPEKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-6-bromopyridine (200 mg, 1.16 mmol), 1-phenylacetylene (142 mg, 1.39 mmol), bis(triphenylphosphine) palladium (II) chloride (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol) in 2 mL triethylamine was stirred at 60° C. in a sealed tube for 18 hours. The reaction was cooled and concentrated in vacuo to a dark oil. The oil was purified by gravity column chromatography over silica gel with 2% methanol/chloroform to give the desired product as a brown oil. 400 Mhz H1NMR (CDCl3): 4.57(br s, 2H), 6.49(d, 1H), 6.93(d, 1H), 7.38(m, 3H), 7.41(t, 1H), 7.58(d, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
14 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mg
Type
catalyst
Reaction Step One

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